2-Formyl-3-butanone
Overview
Description
It is a branched-chain aldehyde that contains both an aldehyde group and a ketone group, making it a unique compound in organic chemistry . This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Scientific Research Applications
2-Formyl-3-butanone has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It is known that aldehydes, in general, are relatively reactive due to the slightly positive carbon atom in the aldehyde group, which is susceptible to attacks by nucleophiles .
Mode of Action
The mode of action of 2-methyl-3-oxobutanal involves its interaction with its targets, leading to various changes. Aldehydes can be easily reduced to the corresponding alcohols or oxidized to the corresponding acids . This reactivity plays a significant role in its interactions with its targets.
Biochemical Pathways
2-methyl-3-oxobutanal is involved in the production and degradation of branched-chain aldehydes from amino acids . The formation of compounds like 2-methyl-3-oxobutanal is influenced by metabolic conversions, microbial, and food composition . It is formed during the non-enzymic, heat-induced, Strecker degradation of amino groups with reducing sugar moieties . In addition to chemical formation, branched-chain aldehydes are formed during the fermentation of many foods .
Pharmacokinetics
The reactivity of aldehydes, in general, suggests that they may be metabolized into corresponding alcohols or acids .
Result of Action
It is known that branched-chain aldehydes, such as 2-methyl-3-oxobutanal, are important flavor compounds in many food products .
Action Environment
The action, efficacy, and stability of 2-methyl-3-oxobutanal are influenced by environmental factors. The conditions for the formation of branched-chain aldehydes are favored when foods during their production are subjected to some kind of heat treatment and protein and carbohydrates are generally present . In foods like chocolate/cacao, the combination of fermentation followed by heat treatment gives rise to optimal flavor formation .
Biochemical Analysis
Biochemical Properties
Butanal, 2-methyl-3-oxo-, plays a significant role in biochemical reactions, particularly in the metabolism of amino acids. It is involved in the Strecker degradation, a reaction that converts amino acids into aldehydes, which are important flavor compounds in food products . This compound interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the conversion of amino acids into their corresponding aldehydes. The nature of these interactions involves the transfer of amino groups and the oxidation of intermediate compounds.
Cellular Effects
Butanal, 2-methyl-3-oxo-, influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the production of metabolites . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of Butanal, 2-methyl-3-oxo-, involves its interaction with biomolecules such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit certain dehydrogenases, leading to a buildup of intermediate compounds in metabolic pathways . Additionally, Butanal, 2-methyl-3-oxo-, can bind to specific receptors, altering their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butanal, 2-methyl-3-oxo-, can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to Butanal, 2-methyl-3-oxo-, can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Butanal, 2-methyl-3-oxo-, vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while at higher doses, it can exhibit toxic effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biochemical response. High doses of Butanal, 2-methyl-3-oxo-, can lead to adverse effects such as oxidative stress and cellular damage.
Metabolic Pathways
Butanal, 2-methyl-3-oxo-, is involved in several metabolic pathways, including the catabolism of branched-chain amino acids . It interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the conversion of amino acids into aldehydes. This compound can also affect metabolic flux by altering the levels of intermediate metabolites, thereby influencing the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, Butanal, 2-methyl-3-oxo-, is transported and distributed through interactions with specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of Butanal, 2-methyl-3-oxo-, are crucial for its biochemical activity and its effects on cellular functions.
Subcellular Localization
The subcellular localization of Butanal, 2-methyl-3-oxo-, is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of Butanal, 2-methyl-3-oxo-, within specific subcellular compartments is essential for its role in metabolic pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-butanone can be achieved through several methods. One common method involves the oxidation of 2-methyl-3-hydroxybutanal using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method includes the Strecker degradation of amino acids, where the compound is formed through the reaction of amino acids with reducing sugars under heat .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic oxidation of 2-methyl-3-hydroxybutanal. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-3-oxobutanoic acid using oxidizing agents like potassium permanganate.
Condensation: It can participate in aldol condensation reactions to form larger molecules, especially in the presence of base catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Major Products Formed
Oxidation: 2-methyl-3-oxobutanoic acid
Reduction: 2-methyl-3-hydroxybutanal
Condensation: Various aldol condensation products depending on the reactants used
Comparison with Similar Compounds
Similar Compounds
2-methylbutanal: Another branched-chain aldehyde with similar reactivity but lacks the ketone group.
3-methylbutanal: Similar structure but with the methyl group at a different position.
2-methyl-3-oxobutanoic acid: The oxidized form of 2-Formyl-3-butanone.
Uniqueness
This compound is unique due to the presence of both an aldehyde and a ketone group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
2-methyl-3-oxobutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(3-6)5(2)7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTLTMLEQPLVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453291 | |
Record name | Butanal, 2-methyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-91-7 | |
Record name | Butanal, 2-methyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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